2-(2,2,2-Trifluoroethoxy)phenacyl bromide
CAS No.:
Cat. No.: VC17209982
Molecular Formula: C10H8BrF3O2
Molecular Weight: 297.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H8BrF3O2 |
|---|---|
| Molecular Weight | 297.07 g/mol |
| IUPAC Name | 2-bromo-1-[2-(2,2,2-trifluoroethoxy)phenyl]ethanone |
| Standard InChI | InChI=1S/C10H8BrF3O2/c11-5-8(15)7-3-1-2-4-9(7)16-6-10(12,13)14/h1-4H,5-6H2 |
| Standard InChI Key | CXAGDMAWPGYDMP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)CBr)OCC(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of 2-(2,2,2-trifluoroethoxy)phenacyl bromide consists of a phenacyl group () modified by a trifluoroethoxy substituent () at the ortho position of the aromatic ring. This configuration introduces significant steric and electronic effects, influencing its reactivity and solubility. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 283.042 g/mol |
| Exact Mass | 281.950 Da |
| Topological Polar Surface Area | 26.3 Ų |
| LogP (Octanol-Water) | 3.16 |
| Heavy Atom Count | 13 |
The high LogP value indicates enhanced lipophilicity compared to non-fluorinated phenacyl bromides, which may improve membrane permeability in biological systems . The trifluoroethoxy group also contributes to metabolic stability, a common feature of fluorinated organic compounds .
Applications in Organic Synthesis
2-(2,2,2-Trifluoroethoxy)phenacyl bromide serves as a versatile building block in synthetic chemistry. Its applications include:
Pharmaceutical Intermediate
Fluorinated compounds are pivotal in drug design due to their ability to modulate bioavailability and target binding. The trifluoroethoxy group may enhance interactions with hydrophobic enzyme pockets, making this compound a candidate for developing kinase inhibitors or antimicrobial agents .
Materials Science
The electron-deficient aromatic ring and bromine atom facilitate polymerization reactions. For instance, it could act as a monomer in synthesizing fluorinated polyketones, which exhibit high thermal stability and chemical resistance .
Comparative Analysis with Related Compounds
The table below contrasts 2-(2,2,2-trifluoroethoxy)phenacyl bromide with analogous structures:
| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP | Key Feature |
|---|---|---|---|---|
| 2-(Trifluoroethoxy)phenacyl bromide | 283.042 | 3.16 | Trifluoroethoxy substituent | |
| Phenacyl bromide | 199.045 | 1.98 | Unsubstituted phenacyl | |
| 4-Bromoacetophenone | 199.045 | 2.12 | Para-bromo substitution |
The trifluoroethoxy group increases LogP by ~1.14 compared to phenacyl bromide, highlighting its superior lipophilicity .
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